molecular formula C10H14N4OS B8516779 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide CAS No. 1403865-43-9

2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide

Cat. No. B8516779
M. Wt: 238.31 g/mol
InChI Key: YBISOWCBEWNFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H14N4OS and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1403865-43-9

Product Name

2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H14N4OS/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)16-2/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14)

InChI Key

YBISOWCBEWNFGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)SC)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(1-methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carbonitrile (0.653 g, 2.96 mmol, synthesis described herein) in DMSO (8 mL) was added 6N aqueous sodium hydroxide (2.470 mL, 14.82 mmol) solution and 30% aqueous hydrogen peroxide solution (1.873 mL, 16.52 mmol) at 0° C. Then the mixture was stirred at 50° C. and for 20 minutes and was then diluted with 100 mL ethyl acetate and 30 mL water. The layers were separated and the aqueous layer was back extracted with 50 mL ethyl acetate. The combined ethyl acetate layers were dried over anhydrous magnesium sulfate, filtered and concentrated to solids that were dried in a vacuum oven at 45° C. to afford 2-(1-methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide (305 mg, 1.280 mmol, 43.2% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.31-8.54 (m, 1H), 7.80-8.07 (m, 1H), 6.97-7.77 (m, 1H), 2.39 (br. s., 3H), 1.37 (s, 3H), 0.52-0.79 (m, 4H). MS (ESI) m/z 239.0 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two
Quantity
1.873 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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